molecular formula C15H21NO3 B5141311 ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate

ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate

Cat. No. B5141311
M. Wt: 263.33 g/mol
InChI Key: DYGIWLWQBFTWJQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate, also known as BHPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BHPP has been shown to have a wide range of biochemical and physiological effects, making it an interesting subject for further research.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is not yet fully understood. However, researchers have proposed that ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate may exert its therapeutic effects through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of neuroprotective pathways, and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects
ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has also been shown to have antioxidant, anti-tumor, and anti-viral properties. These effects make ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate a promising candidate for further research in a variety of fields.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is that it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Additionally, ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has been shown to have a low toxicity profile, making it safe for use in laboratory experiments.
However, one limitation of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is that its mechanism of action is not yet fully understood, making it difficult to design experiments that specifically target its therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration route for ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate in order to maximize its therapeutic potential.

Future Directions

There are numerous future directions for research on ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate. One area of research could focus on further elucidating the compound's mechanism of action in order to better understand how it exerts its therapeutic effects. Additionally, researchers could investigate the potential of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate as a treatment for specific diseases, such as Alzheimer's or Parkinson's.
Other potential areas of research could include investigating the potential of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate as a treatment for viral infections, or exploring its anti-tumor properties. Finally, researchers could investigate the potential of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate as a lead compound for the development of new drugs with similar therapeutic properties.
Conclusion
In conclusion, ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is a promising compound that has gained attention in the scientific community due to its potential therapeutic properties. While further research is needed to fully understand its mechanism of action and optimize its synthesis and administration, ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has shown promise as an anti-inflammatory and neuroprotective agent, as well as having a wide range of other biochemical and physiological effects. Future research on ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with 4-hydroxybenzyl bromide, followed by the addition of ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate. While this synthesis method has been successful in producing ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate in the laboratory, further research is needed to optimize the process and improve yields.

Scientific Research Applications

Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate's potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers found that ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate was able to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Another area of research has focused on ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate's potential as a neuroprotective agent. In a study published in the Journal of Neurochemistry, researchers found that ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate was able to protect neurons from oxidative stress-induced damage in vitro. This suggests that ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-4-3-9-16(11-13)10-12-5-7-14(17)8-6-12/h5-8,13,17H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGIWLWQBFTWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxylate

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